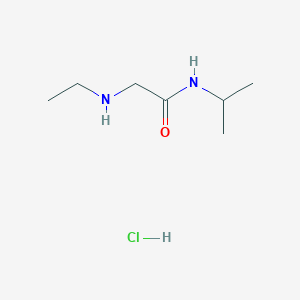

2-(ethylamino)-N-isopropylacetamide hydrochloride

Vue d'ensemble

Description

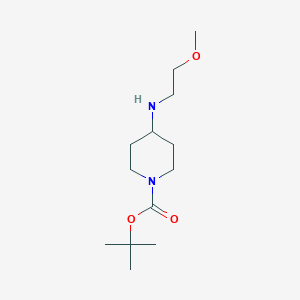

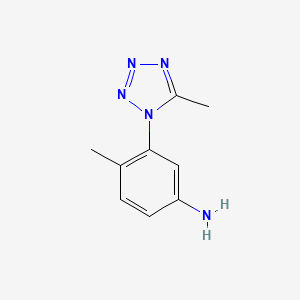

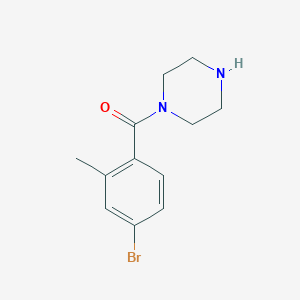

2-(ethylamino)-N-isopropylacetamide hydrochloride, also known as EIPA hydrochloride, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 225.7 g/mol, a melting point of 132-134°C, and a solubility of 0.6 g/mL in water. The structure of EIPA hydrochloride is composed of two nitrogen atoms bound to a carbon atom, as well as two oxygen atoms, one hydrogen atom, and one chlorine atom. The compound is used in a variety of research applications, including the synthesis of other compounds, the study of enzyme mechanisms, and the investigation of biochemical and physiological effects.

Applications De Recherche Scientifique

Neuroplasticity and Antidepressant Effects

Recent studies have emphasized the role of neuroplasticity in the therapeutic efficacy of ketamine, a compound related to 2-(ethylamino)-N-isopropylacetamide hydrochloride. Research suggests that ketamine and classical psychedelics, through their primary glutamate or serotonin receptor targets, induce synaptic, structural, and functional changes in the brain. These changes are particularly noted in pyramidal neurons in the prefrontal cortex and include increased glutamate release, activation of specific receptors, and promotion of signaling pathways that contribute to synaptogenesis. Such neuroplasticity mechanisms may explain the robust and sustained antidepressant effects of these compounds, offering a new perspective on how rapid antidepressant actions are mediated (Aleksandrova & Phillips, 2021).

Pharmacological Characterization and Behavioral Effects

Another area of research involves the detailed pharmacological and behavioral investigation of compounds like eticlopride, which, like 2-(ethylamino)-N-isopropylacetamide hydrochloride, interacts with dopamine D2-like receptors. Although primarily developed for potential antipsychotic applications, eticlopride has served as a critical tool in understanding dopamine receptor function and its role in behavior and neuropharmacology. Studies highlight its utility in exploring the effects of D2-like receptor blockade across various behavioral models, contributing to our understanding of dopamine's role in psychopathologies and potential therapeutic pathways (Martelle & Nader, 2008).

Chemical Recycling and Environmental Impact

Beyond neuropharmacological applications, compounds structurally related to 2-(ethylamino)-N-isopropylacetamide hydrochloride have been explored for their potential in chemical recycling processes. For instance, research on the chemical recycling of polyethylene terephthalate (PET) highlights innovative approaches to managing plastic waste, emphasizing hydrolysis techniques to recover monomers for repolymerization. Such studies underscore the environmental significance of chemical recycling, offering pathways to mitigate plastic pollution and promote sustainability (Karayannidis & Achilias, 2007).

Emerging Substance of Abuse: U-Drugs

Furthermore, the landscape of illicit drug use has seen the emergence of non-fentanyl novel synthetic opioids, including N-substituted benzamides and acetamides, known colloquially as U-drugs. These compounds, developed in the past for their potent opioid receptor agonist properties, have found a new context as substances of abuse on the illicit drug market. The review on U-drugs, including U-47700, underscores the challenges and potential dangers associated with the recreational use of synthetic opioids, emphasizing the need for vigilance and regulatory measures to combat their spread (Sharma et al., 2018).

Propriétés

IUPAC Name |

2-(ethylamino)-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-8-5-7(10)9-6(2)3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUQURSMTHOCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylamino)-N-isopropylacetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)

![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)

![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)

methyl})amine](/img/structure/B1518538.png)

![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)

![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)